7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 851941-54-3
VCID: VC4174710
InChI: InChI=1S/C22H30N6O4/c1-24-20-19(21(30)25(2)22(24)31)28(9-4-14-29)18(23-20)15-26-10-12-27(13-11-26)16-5-7-17(32-3)8-6-16/h5-8,29H,4,9-15H2,1-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCO
Molecular Formula: C22H30N6O4
Molecular Weight: 442.52

7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 851941-54-3

Cat. No.: VC4174710

Molecular Formula: C22H30N6O4

Molecular Weight: 442.52

* For research use only. Not for human or veterinary use.

7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 851941-54-3

Specification

CAS No. 851941-54-3
Molecular Formula C22H30N6O4
Molecular Weight 442.52
IUPAC Name 7-(3-hydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C22H30N6O4/c1-24-20-19(21(30)25(2)22(24)31)28(9-4-14-29)18(23-20)15-26-10-12-27(13-11-26)16-5-7-17(32-3)8-6-16/h5-8,29H,4,9-15H2,1-3H3
Standard InChI Key FOKZZOLWRBZXKB-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCO

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a purine backbone (1H-purine-2,6-dione) substituted at positions 1 and 3 with methyl groups, at position 7 with a 3-hydroxypropyl chain, and at position 8 with a piperazine-linked 4-methoxyphenyl group. The IUPAC name reflects this substitution pattern:

  • 1,3-Dimethyl: Methyl groups at N1 and N3 of the purine ring.

  • 7-(3-Hydroxypropyl): A three-carbon hydroxyalkyl chain at C7.

  • 8-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}: A piperazine ring substituted with a 4-methoxyphenyl group, connected via a methylene bridge to C8 .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H30N6O4
Molecular Weight442.52 g/mol
CAS Registry851941-54-3
IUPAC NameAs above

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step functionalization of a xanthine precursor. A plausible route includes:

  • Methylation: Introduction of methyl groups at N1 and N3 using dimethyl sulfate or iodomethane under alkaline conditions, analogous to the synthesis of theophylline .

  • Alkylation at C7: Reaction with 3-bromopropanol to attach the hydroxypropyl moiety.

  • Mannich Reaction at C8: Condensation of formaldehyde and 4-(4-methoxyphenyl)piperazine to introduce the piperazinylmethyl group .

Spectroscopic Validation

  • 1H NMR (DMSO-d6): Key signals include a singlet for N1/N3 methyl groups (δ ~3.2–3.4 ppm), a triplet for the hydroxypropyl CH2OH (δ ~3.6 ppm), and aromatic protons from the 4-methoxyphenyl group (δ ~6.8–7.2 ppm) .

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C from methoxy group) .

Biological Activities and Mechanisms

Phosphodiesterase (PDE) Inhibition

Like theophylline, this compound likely inhibits PDE isoforms, particularly PDE4 and PDE5, which degrade cyclic adenosine monophosphate (cAMP). Computational modeling suggests the 8-piperazinylmethyl group enhances binding to PDE4’s hydrophobic pocket, while the 4-methoxyphenyl moiety may improve selectivity .

Table 2: Comparative PDE Inhibition (In Vitro)

CompoundPDE4 IC50 (μM)PDE5 IC50 (μM)
Theophylline 100120
Target Compound28*45*
*Estimated values based on structural analogs.

Adenosine Receptor Antagonism

The methylxanthine core confers non-selective antagonism at adenosine A1/A2 receptors, potentially modulating bronchial smooth muscle relaxation and anti-inflammatory responses . The 4-methoxyphenyl group may enhance affinity for A2A subtypes, analogous to modifications seen in piperazine derivatives .

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

The hydroxypropyl side chain may undergo glucuronidation or oxidation, while the piperazine moiety could be susceptible to N-dealkylation. Comparative studies with theophylline suggest a half-life of 6–8 hours in humans, necessitating twice-daily dosing .

Toxicity Profile

  • Acute Toxicity: Expected side effects include tachycardia, tremors, and seizures at supratherapeutic doses, mirroring methylxanthine toxicity .

  • Chronic Exposure: Risks of metabolic acidosis and cardiac arrhythmias are plausible, warranting therapeutic drug monitoring .

Therapeutic Applications and Future Directions

Respiratory Diseases

By dual inhibition of PDE and adenosine receptors, this compound could serve as a bronchodilator for asthma or COPD, with potential advantages over β2-agonists in reducing inflammation .

Neuroprotective Agents

Adenosine A2A antagonism is implicated in Parkinson’s disease and ischemia-reperfusion injury. The compound’s ability to cross the blood-brain barrier (predicted logP = 1.8) merits exploration in neurological models .

Antioxidant Formulations

Piperazine-mediated radical scavenging could complement its primary mechanisms in treating oxidative stress-related disorders like atherosclerosis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator